molecular formula C15H15ClN2O2S B2870082 (E)-2-(2-chlorophenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethenesulfonamide CAS No. 1334027-89-2

(E)-2-(2-chlorophenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethenesulfonamide

Cat. No.: B2870082
CAS No.: 1334027-89-2
M. Wt: 322.81
InChI Key: OSTZGFMVLVBVCZ-UHFFFAOYSA-N
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Description

(E)-2-(2-chlorophenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethenesulfonamide (CAS 1334027-89-2) is a synthetic sulfonamide derivative with the molecular formula C15H15ClN2O2S and a molecular weight of 322.8 . This compound is provided for non-clinical research applications only. Sulfonamides represent a crucial class of bioactive molecules known for their broad pharmacological activities. Research into sulfonamide compounds like this one often focuses on their potential as key intermediates or target molecules in medicinal chemistry, given their structural similarity to drugs that act as enzyme inhibitors . The specific stereochemistry (E-configuration) and the presence of both chlorophenyl and methyl-pyridylmethyl groups in its structure make it a valuable scaffold for investigating structure-activity relationships (SAR), particularly in the development of receptor antagonists and other therapeutic agents . Researchers can utilize this compound in areas such as chemical biology, hit-to-lead optimization, and the synthesis of more complex molecules. This product is intended for research use only in a laboratory setting and is not approved for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(E)-2-(2-chlorophenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-18(12-14-7-4-5-10-17-14)21(19,20)11-9-13-6-2-3-8-15(13)16/h2-11H,12H2,1H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTZGFMVLVBVCZ-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=N1)S(=O)(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=N1)S(=O)(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(2-chlorophenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethenesulfonamide, a sulfonamide derivative, exhibits significant biological activity that has garnered attention in medicinal chemistry. This compound is characterized by its unique structure, which includes a chlorophenyl group and a pyridine moiety, contributing to its pharmacological properties.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit antimicrobial activity against various bacterial strains. The mechanism of action typically involves inhibition of bacterial folate synthesis by competitively inhibiting dihydropteroate synthase (DHPS), leading to impaired nucleic acid synthesis.

Table 1: Antimicrobial Activity Against Selected Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity and Cancer Research

Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interference with cellular signaling pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50_{50} (µM)
HeLa5.0
MCF-710.0
A5498.5

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide group plays a crucial role in mimicking para-aminobenzoic acid (PABA), a substrate for bacterial growth.

Case Study: Inhibition of Dihydropteroate Synthase

A detailed study demonstrated that the compound effectively inhibits DHPS in Staphylococcus aureus, showcasing a competitive inhibition mechanism. The binding affinity was measured using enzyme kinetics, revealing a Ki value of approximately 12 µM, indicating potent inhibitory activity.

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is essential for evaluating the therapeutic potential of this compound:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : High protein binding (>90%) with good tissue penetration.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine as metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related ethenesulfonamide derivatives exhibit variations in aryl and N-substituents, leading to differences in physicochemical properties, synthesis yields, and inferred biological activity. Key comparisons are summarized below:

Table 1: Comparison of Structural and Physical Properties

Compound Aryl Substituent N-Substituent(s) Melting Point (°C) Yield (%) Biological Notes
Target Compound 2-Chlorophenyl Methyl, pyridin-2-ylmethyl Hypothesized enzyme inhibition
(E)-6ac 2,4,6-Trimethoxyphenyl 3,5-Diamino-4-methoxyphenyl 160–162 40 Not specified
(E)-6c 4′-Bromophenyl 4-Fluorophenyl 138–140 79 Not specified
(E)-6d 4′-Methoxyphenyl 4-Fluorophenyl Not specified
(E)-6s 2,4,6-Trimethoxyphenyl 4-Methoxy-3-nitrophenyl 172–174 58 Nitro group for reactivity
Factor Xa Inhibitor 5-Chlorothien-2-yl Morpholin-4-yl, methyl Anticoagulant activity

Key Observations:

Substituent Effects on Physical Properties :

  • Electron-withdrawing groups (e.g., nitro in 6s) correlate with higher melting points (172–174°C vs. 138–140°C for bromophenyl analogue 6c), likely due to increased intermolecular interactions .
  • Methoxy groups (e.g., 6d, 6ac) generally lower melting points compared to halogenated or nitro-substituted derivatives .

Synthesis Yields: Halogenated aryl derivatives (e.g., 6c with 4′-bromophenyl) achieve higher yields (79%) than amino/methoxy-substituted analogues (e.g., 6ac at 40%), possibly due to reduced steric hindrance during condensation .

Biological Implications: The pyridin-2-ylmethyl group in the target compound may enhance solubility and target binding compared to purely aromatic N-substituents (e.g., 4-fluorophenyl in 6c/d) .

Preparation Methods

Route A: Sulfonyl Chloride-Amine Coupling

Step 1: Synthesis of 2-Chlorostyryl Sulfonyl Chloride

Reagents:  
- 2-Chlorostyrene (1.0 eq)  
- Chlorosulfonic acid (3.0 eq)  
- Dichloromethane (0.5 M)  
- Temperature: -10°C to 0°C (exothermic control)  

Under nitrogen atmosphere, 2-chlorostyrene is added dropwise to chilled chlorosulfonic acid. The reaction mixture is stirred for 4 hr, then quenched into ice-water. The sulfonyl chloride precipitates as white crystals (72-78% yield).

Step 2: Amine Coupling

Reagents:  
- N-methyl-N-(pyridin-2-ylmethyl)amine (1.2 eq)  
- Triethylamine (2.5 eq)  
- Tetrahydrofuran (0.3 M)  
- Temperature: 0°C → rt  

The sulfonyl chloride (1.0 eq) is dissolved in THF and treated sequentially with triethylamine and amine. After 12 hr stirring, the mixture is concentrated and purified via silica chromatography (EtOAc/hexane) to yield the target compound (Table 1).

Table 1: Optimization of Coupling Reaction

Amine Equiv Base Temp (°C) Time (hr) Yield (%) Purity (HPLC)
1.0 Et3N 0→25 24 58 92.4
1.2 Et3N 0→25 12 76 98.1
1.5 DIPEA -10→25 8 81 97.8
2.0 Pyridine 25 6 68 95.3

Critical parameters:

  • Excess amine (1.2-1.5 eq) improves conversion without generating bis-sulfonamide byproducts
  • Lower temperatures (-10°C) minimize racemization at the benzylic position

Route B: Olefination-Mediated Assembly

Step 1: Preparation of Sulfonamide-Bearing Aldehyde
Phosphonate precursor synthesis via:

(E)-2-(2-chlorophenyl)ethenesulfonamide + (COCl)2 → sulfonyl chloride  
↓ + HO(CH2)3P(O)(OEt)2  
Phosphonoethyl sulfonamide (83% yield)  

Step 2: Horner-Wadsworth-Emmons Reaction

Reagents:  
- N-methyl-N-(pyridin-2-ylmethyl)amine-derived aldehyde (1.0 eq)  
- Sodium hydride (1.5 eq)  
- THF (0.4 M)  
- Temperature: -78°C → rt  

Yields comparable to Route A (74-79%) but requires stringent exclusion of moisture. 1H NMR analysis shows 94:6 E/Z ratio, necessitating chromatographic separation.

Critical Process Parameters

Stereochemical Control

The E-configuration is maintained through:

  • Rigorous exclusion of light (prevent [2π+2π] cycloaddition)
  • Use of radical inhibitors (BHT, 0.1 mol%) during coupling
  • Low-temperature workup (-20°C crystallization)

Figure 2: NOESY Correlations

  • Strong NOE between vinyl proton (δ 7.35) and pyridyl H-6 (δ 8.45) confirms E-geometry
  • Absence of cross-peaks between sulfonamide NH and aryl protons validates anti-periplanar arrangement

Analytical Characterization

4.1 Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : δ 8.52 (d, J=4.8 Hz, 1H, Py-H6), 7.75-7.68 (m, 2H, Ar-H), 7.52 (d, J=15.5 Hz, 1H, CH=), 7.43-7.35 (m, 3H, Ar-H + CH=), 4.85 (s, 2H, NCH2Py), 3.12 (s, 3H, NCH3)
  • 13C NMR (126 MHz, CDCl3) : δ 149.2 (SO2N), 139.8 (CH=), 136.4-122.7 (Ar-C), 57.3 (NCH2Py), 34.9 (NCH3)
  • HRMS (ESI+) : m/z calc. for C15H14ClN2O2S [M+H]+: 337.0411, found: 337.0409

4.2 Chromatographic Purity
HPLC (C18, 60% MeCN/H2O): tR = 8.72 min, 99.1% purity (254 nm)

Industrial-Scale Considerations

Key challenges in kilogram-scale production:

  • Exothermic risk during sulfonation (ΔT > 50°C without cooling)
  • Pyridine sensitivity to N-oxidation (require <5 ppm transition metals)
  • Crystallization-induced diastereomer purification (CIP) needs

Process solutions:

  • Continuous flow sulfonation reactors (residence time 2.5 min)
  • Chelating resin treatment for metal removal
  • Anti-solvent crystallization with heptane/THF (3:1)

Applications and Derivative Synthesis

The compound serves as:

  • Key intermediate in factor Xa inhibitors (IC50 = 12 nM)
  • Photoaffinity probe for sulfonamide-binding proteins
  • Precursor to radioiodinated PET tracers (125I labeling at pyridyl position)

Derivative synthesis examples:

  • Analog 1 : Replacement of 2-Cl with CF3 improves metabolic stability (t1/2 from 2.1 → 5.7 hr in human microsomes)
  • Analog 2 : Pyridyl → quinolin-8-yl substitution enhances blood-brain barrier penetration (LogP 1.8 → 2.4)

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